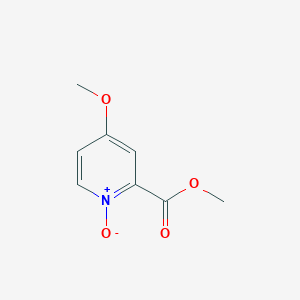

Methyl 4-methoxypyridine-2-carboxylate 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-3-4-9(11)7(5-6)8(10)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDPNIZGBUJNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=[N+](C=C1)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methoxypyridine 2 Carboxylate 1 Oxide and Analogs

Direct N-Oxidation Strategies for Pyridine (B92270) Precursors

The most common and direct route to pyridine N-oxides is the oxidation of the corresponding pyridine derivative. quimicaorganica.org The nitrogen atom in the pyridine ring is susceptible to oxidation by various reagents, leading to the formation of the N-oxide. The choice of the oxidizing agent and reaction conditions is crucial and often depends on the nature of the substituents on the pyridine ring. For a substrate like Methyl 4-methoxypyridine-2-carboxylate, which contains both an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxylate group, the reactivity of the pyridine nitrogen is modulated, necessitating careful selection of the oxidation method.

Peracid-Mediated N-Oxidation Processes

Peroxy acids, also known as peracids, are widely used reagents for the N-oxidation of pyridines. quimicaorganica.org A common and effective peracid for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature. The oxidation of 3-substituted pyridines with m-CPBA has been shown to give high yields of the corresponding N-oxides. arkat-usa.org While direct examples for Methyl 4-methoxypyridine-2-carboxylate are not prevalent in the literature, the general applicability of m-CPBA to a wide range of substituted pyridines suggests its potential for this specific conversion. The reaction proceeds through the electrophilic attack of the peracid oxygen on the lone pair of the pyridine nitrogen.

Another approach involves the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid. google.com This method has been successfully applied to the oxidation of various pyridine derivatives. arkat-usa.org However, for electron-deficient pyridines, harsher conditions or the use of stronger activating agents may be necessary to achieve efficient N-oxidation. researchgate.net The presence of the electron-withdrawing methyl carboxylate group at the 2-position of the target molecule might decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing conditions or more reactive peracid systems.

| Oxidizing Agent | Substrate Example | Conditions | Yield | Reference |

| m-CPBA | 3-Substituted Pyridines | DMF/MeOH, HF | Excellent | arkat-usa.org |

| H₂O₂ / Acetic Acid | Pyridine | Not specified | Not specified | arkat-usa.org |

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide is an attractive oxidant due to its low cost and environmentally benign nature, with water being the only byproduct. However, the direct reaction of hydrogen peroxide with pyridines is often slow, especially for electron-deficient substrates. rsc.org To enhance the reactivity, various catalytic systems have been developed.

One effective method involves the use of a recyclable anhydride (B1165640) catalyst, such as poly(maleic anhydride-alt-1-octadecene) (Od-MA), in the presence of hydrogen peroxide. rsc.org This system is eco-friendly and has been shown to be effective for the N-oxidation of pyridine derivatives. rsc.org Another powerful system for the oxidation of electron-deficient pyridines utilizes a combination of trifluoroacetic anhydride (TFAA) and urea-hydrogen peroxide complex (UHP). researchgate.net This method generates a highly reactive peracid in situ, capable of oxidizing even deactivated pyridine rings. researchgate.net A similar approach employs trifluoromethanesulfonic anhydride and sodium percarbonate, which also forms a potent oxidizing species. researchgate.net

| Catalyst/Reagent | Substrate Example | Conditions | Yield | Reference |

| Od-MA / H₂O₂ | Pyridine derivatives | Not specified | Not specified | rsc.org |

| TFAA / UHP | Electron-poor pyridines | CH₂Cl₂ or CH₃CN | High | researchgate.net |

| Tf₂O / Na₂CO₃·1.5H₂O₂ | Electron-deficient pyridines | Not specified | High | researchgate.net |

Metal-Catalyzed N-Oxidation Approaches

Transition metal catalysts can activate hydrogen peroxide, facilitating the N-oxidation of pyridines under milder conditions. Methyltrioxorhenium (MTO) is a highly effective catalyst for the N-oxidation of a broad range of pyridines, including those with electron-withdrawing groups, using 30% aqueous hydrogen peroxide. arkat-usa.org This catalytic system is known for its high efficiency and functional group tolerance. arkat-usa.org

Another class of effective catalysts are polyoxometalates. For instance, a Keplerate polyoxomolybdate ({Mo132}) has been demonstrated to catalyze the oxidation of pyridines to their corresponding N-oxides in high yields at room temperature using aqueous hydrogen peroxide. rsc.org This system is reusable and operates under mild conditions. rsc.org Manganese porphyrin complexes, in conjunction with a cocatalyst like ammonium (B1175870) acetate (B1210297), have also been employed for the N-oxidation of pyridine derivatives with hydrogen peroxide. arkat-usa.org

| Catalyst | Substrate Example | Oxidant | Conditions | Yield | Reference |

| Methyltrioxorhenium (MTO) | Substituted Pyridines | 30% H₂O₂ | Catalytic amount of MTO | High | arkat-usa.org |

| Keplerate polyoxomolybdate ({Mo132}) | Pyridine compounds | H₂O₂ | Room temperature | High | rsc.org |

| Manganese tetrakis(2,6-dichlorophenyl) porphyrin | Pyridine derivatives | H₂O₂ | CH₂Cl₂ / CH₃CN, Ammonium acetate | Good | arkat-usa.org |

Ring Transformation and Cycloaddition Routes to Pyridine N-Oxide Derivatives

While direct N-oxidation is the most common method, pyridine N-oxide derivatives can also be synthesized through ring transformation and cycloaddition reactions. These methods build the heterocyclic ring itself, incorporating the N-oxide functionality during the process.

One such approach involves the intramolecular cycloaddition of pyridinium (B92312) oxides. oregonstate.edu Although this method typically leads to more complex polycyclic structures, it demonstrates the principle of forming the ring system with the N-oxide in place. oregonstate.edu

Another strategy involves the formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones, which has been developed for the synthesis of substituted pyridines. nih.gov While this method does not directly yield N-oxides, the resulting substituted pyridine could potentially undergo subsequent N-oxidation as described in section 2.1.

Diels-Alder reactions of heterocyclic aza dienes, such as 1,2,4-triazines, with suitable dienophiles can lead to the formation of a pyridine ring after the extrusion of a small molecule like nitrogen. acsgcipr.org The resulting pyridine could then be oxidized to the corresponding N-oxide. This inverse electron demand Diels-Alder approach is particularly effective for constructing substituted pyridines. acsgcipr.org

Construction of the 4-Methoxypyridine-2-carboxylate Scaffold

The synthesis of the target molecule can also be approached by first constructing the Methyl 4-methoxypyridine-2-carboxylate scaffold, followed by N-oxidation. This involves introducing the methoxy group at the 4-position of a pre-existing pyridine-2-carboxylate framework.

Nucleophilic Substitution Reactions in Substituted Pyridines

The introduction of a methoxy group at the 4-position of a pyridine ring can be achieved through a nucleophilic aromatic substitution (SNA) reaction. This reaction is particularly favorable at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comechemi.com

A common strategy involves the displacement of a good leaving group, such as a halide (e.g., chloro or bromo), at the 4-position with a methoxide (B1231860) source, typically sodium methoxide. arkat-usa.org For example, 4-methoxypyridine (B45360) can be readily synthesized from 4-chloropyridine (B1293800) hydrochloride by reaction with sodium methoxide. arkat-usa.org A similar approach has been used in the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, where a 4-nitro group on a pyridine-1-oxide is displaced by methoxide. rasayanjournal.co.in

Therefore, a plausible route to Methyl 4-methoxypyridine-2-carboxylate would involve starting with a precursor such as Methyl 4-chloropyridine-2-carboxylate and treating it with sodium methoxide. The presence of the electron-withdrawing carboxylate group at the 2-position would further activate the 4-position towards nucleophilic attack.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4-Chloropyridine hydrochloride | Sodium methoxide | Not specified | 4-Methoxypyridine | arkat-usa.org |

| 3,5-Dimethyl-4-nitropyridine-1-oxide | Sodium methoxide | Methanol (B129727) | 3,5-Dimethyl-4-methoxypyridine-1-oxide | rasayanjournal.co.in |

| 2,3,4-Tribromopyridine | Sodium methoxide | Methanol | 3-Bromo-2,4-dimethoxypyridine | echemi.com |

Esterification Protocols for Carboxylate Functionality

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For pyridine carboxylic acids and their N-oxide derivatives, several esterification methods have been developed. A traditional approach involves the reaction of the pyridine carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The purification process for this method typically requires neutralization of the acid catalyst at low temperatures to prevent hydrolysis of the newly formed ester, followed by solvent extraction and vacuum distillation. google.com To circumvent some of the challenges with product isolation, alternative catalysts like benzene (B151609) sulfonic acid can be employed. google.com

A more streamlined process involves using a specially prepared catalytic agent, which is the strong acid salt of the pyridine carboxylic acid ester itself. google.com In this cyclic process, the pyridine carboxylic acid and alcohol are added to this catalyst preparation. After the reaction, the excess alcohol and the ester product are sequentially distilled directly from the reaction mixture, leaving the catalyst residue which can be reused for subsequent esterification batches. google.com

Another effective method for the esterification of pyridine carboxylic acids involves the use of acetyl chloride in an alcohol solvent, such as methanol. For instance, in the synthesis of O-methyl 4-methoxypyridine-3-carboxylate, acetyl chloride was added to a solution of 4-chloronicotinic acid in anhydrous methanol at 0 °C, and the mixture was heated overnight. mdpi.com This approach provides a convenient way to form the methyl ester.

For certain synthetic strategies involving pyridine N-oxides, ester formation can be achieved as part of a multi-component reaction. For example, after the activation of a pyridine N-oxide and substitution with a Meldrum's acid derivative, the resulting intermediate can be treated with a mixture of an alcohol and a base like potassium tert-butoxide in an appropriate solvent to yield various esters. nih.gov

Table 1: Comparison of Esterification Protocols for Pyridine Carboxylic Acids

| Method | Catalyst/Reagent | Solvent | Key Features | Citation |

| Acid Catalysis | Sulfuric Acid or Benzene Sulfonic Acid | Alcohol (e.g., Butanol) | Traditional method; requires neutralization and extraction for purification. | google.com |

| Cyclic Catalytic Process | Strong acid salt of the pyridine carboxylic acid ester | Alcohol | Allows for direct distillation of the product; catalyst can be recycled. | google.com |

| Acetyl Chloride Method | Acetyl Chloride | Anhydrous Methanol | Effective for converting the carboxylic acid to its methyl ester. | mdpi.com |

| Base-Mediated Alcoholysis | Potassium tert-butoxide | THF/Alcohol | Used in multi-component reactions for the formation of various esters from an activated intermediate. | nih.gov |

Strategic Analysis of Synthetic Route Efficiency and Selectivity

The synthesis of substituted pyridine N-oxides like Methyl 4-methoxypyridine-2-carboxylate 1-oxide requires careful strategic planning to ensure efficiency and regioselectivity. The presence of the N-oxide functionality significantly influences the reactivity of the pyridine ring, generally facilitating nucleophilic substitution at the 2- and 4-positions. arkat-usa.orgresearchgate.net

A documented synthetic route to the precursor, 4-methoxypyridine-2-carboxylic acid, starts from 4-nitropyridine (B72724) N-oxide. chemicalbook.com This multi-step process highlights key strategic considerations:

Starting Material Selection : 4-Nitropyridine N-oxide is a strategic starting material. The nitro group at the 4-position is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution.

Nucleophilic Substitution : The first key step is the displacement of the nitro group with a methoxide source. This reaction is generally efficient due to the electronic activation provided by both the N-oxide and the nitro group. A common method involves using sodium methoxide in methanol. rasayanjournal.co.in

Introduction of the Carboxylate Group : Following the installation of the methoxy group, a functional group must be introduced at the 2-position, which will be converted into the carboxylic acid. This often involves the introduction of a cyano or methyl group which can then be oxidized. The N-oxide group directs incoming nucleophiles to the 2-position.

Functional Group Interconversion : The final steps involve the conversion of the group at the 2-position (e.g., a cyano group via hydrolysis or a methyl group via oxidation) to the carboxylic acid. chemicalbook.com A subsequent esterification, as detailed in the previous section, yields the final product.

The efficiency of this route is dependent on the yields of each individual step. For example, a reported synthesis of 4-methoxypyridine-2-carboxylic acid involves a four-step sequence with varying yields at each stage. chemicalbook.com The selectivity of the process is generally high, as the electronic properties of the pyridine N-oxide ring direct the sequential substitutions to the desired positions (4-position for the methoxy group and 2-position for the precursor to the carboxylate). arkat-usa.org

Alternative strategies could involve altering the order of substituent introduction. However, introducing the carboxylate or a precursor first might deactivate the ring or complicate the subsequent nucleophilic substitution at the 4-position. Therefore, the strategy of first installing the activating methoxy group (via substitution of a nitro group) followed by functionalization at the 2-position is often preferred for efficiency and selectivity. chemicalbook.com

Table 2: Illustrative Synthetic Sequence for 4-Methoxypyridine-2-carboxylic Acid

| Step | Starting Material | Reagents/Conditions | Product | Reported Yield | Citation |

| 1 | 4-Nitropyridine N-oxide | (Not specified) | Intermediate A | - | chemicalbook.com |

| 2 | Intermediate A | H₂O | Intermediate B | 73% | chemicalbook.com |

| 3 | Intermediate B | 1.) H₂SO₄, 2.) NaNO₂ | Intermediate C | - | chemicalbook.com |

| 4 | Intermediate C | Na / Heating | 4-Methoxypyridine-2-carboxylic acid | 90% | chemicalbook.com |

Nucleophilic Reactivity of Pyridine N-Oxides

Influence of Substituents on Nucleophilic Activation

The nucleophilic character of pyridine N-oxides is highly sensitive to the nature of the substituents attached to the pyridine ring. Electron-donating groups enhance the electron density on the oxygen atom, thereby increasing its nucleophilicity. Conversely, electron-withdrawing groups diminish the nucleophilic strength of the oxygen atom.

A general trend for the influence of substituents on the nucleophilicity of pyridine N-oxides can be summarized as follows:

| Substituent Type | Effect on Electron Density at N-Oxide Oxygen | Impact on Nucleophilicity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases | Enhances |

| Electron-Withdrawing (e.g., -NO₂, -CO₂CH₃) | Decreases | Diminishes |

Reactivity with Electrophilic Activating Agents

The nucleophilic oxygen of pyridine N-oxides readily reacts with a variety of electrophilic activating agents. This initial activation is a crucial step in many functionalization reactions of the pyridine ring. Common electrophilic activating agents include anhydrides, acyl halides, and sulfonyl halides. Upon reaction, an O-acylated or O-sulfonylated intermediate is formed, which is highly susceptible to subsequent nucleophilic attack at the C2 or C4 positions of the pyridine ring.

For this compound, reaction with an electrophilic agent such as acetic anhydride would lead to the formation of an O-acetylated intermediate. This intermediate can then be attacked by a nucleophile, leading to the introduction of a new substituent on the pyridine ring.

Electrophilic Reactivity Profiles of Pyridine N-Oxides

While the N-oxide oxygen is nucleophilic, the pyridine ring itself can undergo electrophilic substitution. The N-oxide group is an activating group and directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. This is due to the resonance donation of electron density from the N-oxide oxygen to the ring. almerja.combhu.ac.in

Therefore, this compound is expected to be reactive towards electrophiles at the positions ortho and para to the N-oxide group. The presence of the 4-methoxy group further activates the ring towards electrophilic attack, while the 2-carboxylate group is deactivating. The ultimate regioselectivity of an electrophilic substitution reaction would depend on the interplay of these directing effects and the specific reaction conditions. For instance, nitration of pyridine N-oxide with a nitronium ion (NO₂⁺) has been studied, showing a preference for the para position, which is the experimental product when explicit solvation of the oxygen atom occurs. rsc.org

Radical Chemistry of Pyridine N-Oxy Radicals

Recent research has highlighted the significant role of pyridine N-oxides in radical chemistry. The generation of pyridine N-oxy radicals opens up novel pathways for chemical transformations.

Generation and Characterization of Pyridine N-Oxy Radicals

Pyridine N-oxy radicals can be generated through single-electron oxidation of the corresponding pyridine N-oxides. nih.govacs.org This process can be achieved using photoredox catalysis, where a photocatalyst, upon excitation by light, oxidizes the pyridine N-oxide. nih.govacs.orgnih.gov The resulting oxygen-centered radicals are electrophilic species that can participate in a variety of reactions. nih.gov The generation of these radicals has been confirmed through mechanistic studies, including fluorescence quenching experiments. nih.govacs.org

The stability and reactivity of the generated pyridine N-oxy radical are influenced by the substituents on the pyridine ring. Electron-withdrawing groups can make the N-oxide more susceptible to oxidation. nih.gov

Radical Addition Reactions (e.g., Carbohydroxylation, Aminohydroxylation)

Once generated, pyridine N-oxy radicals can undergo addition to unsaturated systems, such as alkenes. This radical addition enables the difunctionalization of olefins. For example, a photoredox-catalyzed system using pyridine N-oxide has been developed for the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govacs.org

In this process, the electrophilic pyridine N-oxy radical adds to the terminal carbon of the α-olefin. nih.govacs.org The resulting carbon-centered radical can then undergo further reactions, such as a Giese-type addition to an electron-deficient alkene, to form an N-alkoxypyridinium intermediate. nih.govacs.org Subsequent reaction with water or an amine leads to the formation of primary alcohols (carbohydroxylation) or β-amino alcohols (aminohydroxylation), respectively. nih.govacs.org This methodology provides a catalytic and direct route for the anti-Markovnikov difunctionalization of α-olefins. researchgate.net

Computational and Theoretical Chemistry Studies of Methyl 4 Methoxypyridine 2 Carboxylate 1 Oxide and Pyridine N Oxides

Quantum Chemical Calculation Methodologies (e.g., DFT, MP2)

The study of pyridine (B92270) N-oxides heavily relies on a range of quantum chemical calculation methodologies to predict their structure, reactivity, and electronic properties. Density Functional Theory (DFT) is a widely employed method due to its favorable balance of computational cost and accuracy. researchgate.net Specific functionals such as B3LYP, PBE0, and M06-2X have been successfully used to investigate the geometry, redox properties, and electron distribution in substituted pyridine N-oxides. researchgate.netnih.govacs.org For instance, DFT calculations at the PBE0-D3/def2-TZVP level have been used to demonstrate π-hole interactions in para-nitro substituted pyridine-1-oxides. nih.gov

Second-order Møller–Plesset perturbation theory (MP2) is another powerful ab initio method used for these systems, often providing benchmark results for comparison with DFT. researchgate.netnih.gov Studies on 4-nitropyridine (B72724) N-oxide have utilized both DFT and MP2 methods to determine its molecular structure. nih.gov

The choice of basis set is crucial for obtaining accurate results. A variety of basis sets, from Pople-style sets like 6-31G* and 6-311+G(d,p) to correlation-consistent sets like cc-pVTZ and aug-cc-pVTZ, have been applied in the computational analysis of these compounds. researchgate.netnih.govnih.gov For calculations involving thermochemistry, such as bond dissociation energies, more computationally intensive composite methods like CBS-QB3, CBS-APNO, and G4 are also employed to achieve high accuracy. acs.orgnih.gov These established methodologies are well-suited for a detailed theoretical investigation of Methyl 4-methoxypyridine-2-carboxylate 1-oxide.

Electronic Structure and Electron Density Distribution Analysis

The electronic nature of the N-oxide functional group significantly influences the properties of the pyridine ring. The formally zwitterionic N+-O- bond leads to a unique electron distribution that can be analyzed using several theoretical frameworks. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and intramolecular interactions. In studies of substituted pyridine N-oxides, such as 4-nitropyridine N-oxide, NBO analysis has been used to calculate net atomic charges and Wiberg bond indices. nih.gov This analysis helps to quantify the effects of substituents on the electronic structure of the ring and the semipolar N→O bond. nih.govresearchgate.net

For this compound, NBO analysis would be expected to reveal significant electronic perturbations. The electron-donating methoxy (B1213986) group at the 4-position would increase electron density on the ring, while the electron-withdrawing methyl carboxylate group at the 2-position would decrease it. NBO analysis can precisely map these competing effects, detailing the charge distribution on each atom and the nature of the bonding orbitals, particularly the N-O bond.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the topology of the electron density, ρ(r). This framework allows for the characterization of chemical bonds and intermolecular interactions based on the properties of ρ(r) at bond critical points (BCPs). nih.gov QTAIM has been applied to substituted pyridine N-oxides to study the nature of the N-O bond and to analyze the synergistic effects between different types of noncovalent interactions. nih.govnih.gov For example, in a study of p-nitro-pyridine-1-oxide derivatives, QTAIM was used to analyze the interplay between π–hole and σ-hole bonding interactions. nih.gov A BCP between a carbene and a C-H proton was identified using QTAIM analysis, with the binding energy calculated from the electron density at the BCP. acs.org

For this compound, a QTAIM analysis would characterize the N-O bond based on the electron density, its Laplacian, and the energy densities at the BCP. It could also reveal potential intramolecular interactions, such as a hydrogen bond between the N-oxide oxygen and a hydrogen on the methyl group of the ester, by identifying the corresponding bond paths and critical points.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential on the van der Waals surface of a molecule, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. nih.govnih.gov

For pyridine N-oxides, the MEP minimum is typically located at the oxygen atom of the N-oxide group, indicating its high electron density and availability for interacting with Lewis acids or electrophiles. nih.gov In p-nitro-pyridine-1-oxide, the MEP minimum at the O-atom is -27.0 kcal mol⁻¹. nih.gov Conversely, regions of positive potential are often found around the hydrogen atoms of the ring. rsc.org The MEP is highly sensitive to the nature and position of substituents on the pyridine ring. nih.govnih.gov An electron-withdrawing group like a nitro group can create a positive π-hole above the ring, while the N-oxide group concurrently acts as an electron donor. nih.gov

In this compound, the electron-donating 4-methoxy group would enhance the negative potential around the N-oxide oxygen, while the electron-withdrawing 2-carboxylate group would create a region of positive potential. An MEP map would provide a clear visualization of these electronic effects, highlighting the primary sites for chemical interactions.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Computational methods are essential for determining the stable conformations and optimized geometries of molecules like this compound.

The parent pyridine N-oxide molecule is planar, with an N–O bond distance of approximately 1.34 Å. wikipedia.org The introduction of substituents on the ring can induce changes in the geometry. For example, an electron-withdrawing group in the para-position, like a nitro group, causes a decrease in the N-O bond length, whereas an electron-donating methyl group leads to an increase in the N-O bond length. nih.govresearchgate.net

For this compound, conformational analysis would primarily involve the exploration of the rotational barriers around the C2-C(O)OCH₃ and C4-OCH₃ single bonds. Geometry optimization, performed using methods like DFT or MP2, would identify the lowest energy conformer(s). researchgate.net It is expected that the pyridine N-oxide ring itself would remain largely planar. The optimized geometry would provide precise bond lengths and angles, revealing the structural impact of the opposing electronic effects of the methoxy and carboxylate substituents.

Thermochemical Aspects: N-O Bond Dissociation Enthalpies

The N-O bond is a key feature of pyridine N-oxides, and its strength is a critical factor in their chemical reactivity, particularly in oxidation reactions where they act as oxygen donors. The N-O bond dissociation enthalpy (BDE) is the standard measure of this bond's strength.

The experimental N-O BDE for the parent pyridine N-oxide is well-established at approximately 63.3 kcal/mol (or ~265 kJ/mol). acs.orgthieme-connect.dewayne.edu This value is significantly influenced by substituents on the pyridine ring. Computational studies using high-level methods have shown good agreement with experimental BDEs for a range of substituted pyridine N-oxides. acs.orgnih.govwayne.edu For instance, the experimental BDE for the 2-carboxyl derivative of pyridine N-oxide is 65.9 kcal/mol, which is higher than that of the parent compound, suggesting stabilization by the substituent. nih.govmdpi.com Conversely, the BDE for 4-nitropyridine N-oxide is 258.5 kJ/mol (61.8 kcal/mol). researchgate.net

The table below presents a selection of calculated and experimental N-O bond dissociation enthalpies for various pyridine N-oxides, illustrating the impact of substitution.

| Compound | Method | N-O BDE (kcal/mol) | Reference |

| Pyridine N-oxide | Experimental | 63.3 ± 0.5 | acs.org |

| Pyridine N-oxide | G4 (Calculated) | 63.6 | wayne.edu |

| Pyridine N-oxide | CBS-APNO (Calculated) | 63.3 | wayne.edu |

| 2-Carboxypyridine N-oxide | Experimental | 65.9 | mdpi.com |

| 4-Nitropyridine N-oxide | Experimental | 61.8 ± 1.3 | researchgate.net |

| Pyridine-3-carboxylic acid N-oxide | Experimental | 60.4 ± 0.6 | researchgate.net |

For this compound, the N-O BDE would be influenced by both the electron-donating 4-methoxy group and the electron-withdrawing 2-carboxylate group. Based on the data for related compounds, particularly the stabilizing effect of the 2-carboxyl group, the N-O BDE for the title compound is expected to be comparable to or slightly higher than that of the parent pyridine N-oxide.

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) and other quantum chemical methods are instrumental in mapping out the potential energy surfaces of reactions involving pyridine N-oxides. These calculations can identify intermediates, transition states, and determine the energetic feasibility of various reaction pathways.

The elucidation of reaction mechanisms hinges on the characterization of transition states and the calculation of activation energy barriers. For reactions involving pyridine N-oxides, computational studies have successfully identified rate-determining steps and quantified their associated energy barriers. For instance, in the context of nucleophilic reactions, which are common for pyridine N-oxides, the initial attack of a nucleophile on the activated pyridine ring is often the kinetically significant step. scripps.edu

Theoretical investigations into reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) have shown that a strong intramolecular hydrogen bond influences the reaction kinetics. rsc.org Computational models can quantify the stability conferred by such interactions and calculate the energy required to proceed to the transition state. It was determined that an equilibrium between the hydrogen-bonded and free acid precedes the rate-determining proton transfer step. rsc.org

Furthermore, DFT calculations on various pyridine derivatives have been used to determine rotational energy barriers for specific bonds, providing insight into the conformational dynamics of these molecules.

Table 1: Calculated Activation and Rotational Energy Barriers in Pyridine Derivative Reactions

| Reaction / Process | System | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | Substituted 2-carboxypyridine N-oxides | DFT | Varies with substituent |

| C-N Bond Rotation | Biaxially Chiral Triazoles | Not Specified | 25.8 - 27.2 |

Reaction coordinate mapping is a computational technique used to describe the transformation of reactants to products through the transition state. arxiv.org This method involves identifying a collective degree of freedom in the environment, known as the reaction coordinate, which represents the progress of the reaction. arxiv.org For reactions of pyridine N-oxides, this could involve mapping the geometric and electronic changes as a nucleophile or electrophile approaches the molecule and bond formation/cleavage occurs.

By mapping the reaction coordinate, a profile of the potential energy surface along the reaction pathway can be constructed. This allows for a detailed understanding of the energetic landscape of the reaction, including the identification of intermediates and transition states. The reaction coordinate mapping method is particularly well-suited for describing quantum dissipative systems. arxiv.org

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be correlated with experimental data to confirm molecular structures and to understand the electronic and vibrational properties of the molecule.

For pyridine N-oxides, DFT calculations have been employed to predict N-O bond dissociation energies (BDEs), which can be correlated with experimental techniques. nih.govresearchgate.net Computational studies have predicted that the N-O bond in pyridine N-oxide should have a BDE that is 10.0–13.5 kcal/mol higher than that of trimethylamine (B31210) N-oxide. nih.gov This is consistent with the shorter N-O bond length and higher IR stretching frequency observed for pyridine N-oxide. mdpi.com

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. acs.org For pyridine derivatives, TD-DFT calculations can predict the energies of electronic transitions, which can then be compared to experimental UV-Vis spectra. acs.orgresearchgate.net Similarly, theoretical calculations of NMR chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra of complex pyridine N-oxide derivatives. rsc.org

Table 2: Comparison of Experimental and Calculated Properties of Pyridine N-Oxide and Related Compounds

| Property | Molecule | Experimental Value | Calculated Value | Computational Method |

| N-O Bond Length (Å) | Pyridine N-Oxide | ~1.29 | Varies with method | B3LYP/6-31G, M06/6-311G+(d,p) |

| N-O Bond Length (Å) | Trimethylamine N-Oxide | ~1.38 | Varies with method | B3LYP/6-31G, M06/6-311G+(d,p) |

| N-O Bond Dissociation Enthalpy (kcal/mol) | Pyridine N-Oxide | ~65 | 64.7 | CBS-QB3 |

| N-O Bond Dissociation Enthalpy (kcal/mol) | Trimethylamine N-Oxide | ~51 | Varies with method | B3LYP/6-31G*, M06/6-11G+(d,p) |

| Dipole Moment (D) | Pyridine N-Oxide | 4.24 | Varies with method | HF, DFT |

| Dipole Moment (D) | Trimethylamine N-Oxide | 5.02 | Varies with method | HF, DFT |

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. ias.ac.in Computational chemistry plays a crucial role in the design and prediction of NLO properties of new materials. The NLO response of a molecule is related to its polarizability (α) and hyperpolarizabilities (β, γ).

For pyridine derivatives, DFT calculations have been used to investigate their potential as NLO materials. researchgate.netias.ac.intandfonline.com These studies typically involve optimizing the molecular geometry and then calculating the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ) using methods like B3LYP, CAM-B3LYP, or M06-2X with appropriate basis sets such as 6-311++G(d,p). researchgate.nettandfonline.com

The presence of electron-donating and electron-withdrawing groups on the pyridine ring can significantly enhance the NLO response by facilitating intramolecular charge transfer (ICT). researchgate.net In this compound, the methoxy group acts as an electron-donating group, while the carboxylate and N-oxide functionalities can act as electron-withdrawing groups, creating a push-pull system that could lead to significant NLO properties. Theoretical calculations can quantify the magnitude of this effect and predict the NLO response of the molecule.

Table 3: Calculated NLO Properties of a Pyridine Derivative (3-amino-4-(Boc-amino)pyridine)

| Property | Computational Method | Basis Set | Calculated Value |

| Dipole Moment (μ) | B3LYP | 6-31+G(d,p) | Varies with method |

| First Hyperpolarizability (β) | B3LYP, CAM-B3LYP, B3PW91 | 6-31+G(d,p) | Varies with method |

Note: The specific values for hyperpolarizability are highly dependent on the computational method and basis set used.

Coordination Chemistry and Ligand Properties of Methyl 4 Methoxypyridine 2 Carboxylate 1 Oxide and Picolinate N Oxide Ligands

Pyridine (B92270) N-Oxides as Ligands in Coordination Complexes

Pyridine N-oxides are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.orgwikipedia.org Their coordination behavior is primarily dictated by the electronic properties of the N-oxide group and the nature of any substituents on the pyridine ring.

Lewis Basicity and Complexation Behavior with Metal Centers

The N-oxide moiety in pyridine N-oxides renders them effective Lewis bases. The oxygen atom of the N-O group acts as an electron-pair donor, readily coordinating to Lewis acidic metal centers. nih.govresearchgate.net While pyridine N-oxide itself is a significantly weaker base than pyridine, it readily forms coordination complexes with many transition metals. wikipedia.org The introduction of an oxygen atom to the nitrogen suppresses reactions at the nitrogen and promotes substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org

The general trend in the formation of complexes with pyridine N-oxides is the creation of homoleptic octahedral complexes, particularly with divalent transition metal ions such as Manganese(II), Iron(II), Cobalt(II), and Nickel(II), having the general formula [M(ONC₅H₅)₆]²⁺. wikipedia.org

Diverse Coordination Modes of the N-Oxide Moiety

The N-oxide functionality can exhibit several coordination modes, contributing to the structural diversity of its metal complexes. The most common mode is monodentate coordination, where the oxygen atom binds to a single metal center. researchgate.net However, the N-oxide group can also act as a bridging ligand between two metal centers. researchgate.net This bridging can lead to the formation of polynuclear complexes and coordination polymers. researchgate.net In such bridged structures, the metal-metal separations are typically in the range of 3.6–3.7 Å. researchgate.net

In the context of Methyl 4-methoxypyridine-2-carboxylate 1-oxide, the N-oxide oxygen can coordinate in a monodentate fashion. Given the presence of the carboxylate group, intramolecular chelation is also a strong possibility, which will be discussed in the next section.

Role of the Carboxylate Functionality in Chelation

The presence of a carboxylate group at the 2-position, as in this compound and picolinate (B1231196) N-oxide ligands, introduces a second potential coordination site. This allows the ligand to act as a bidentate chelating agent, coordinating to a metal center through both the N-oxide oxygen and one of the carboxylate oxygen atoms. nih.gov This chelation results in the formation of a stable five- or six-membered ring, which enhances the thermodynamic stability of the complex (the chelate effect).

The carboxylate group itself can adopt various coordination modes, including monodentate, bidentate (chelating or bridging), and can coexist with other bridging ligands like azide (B81097) ions to form mixed-bridged complexes. acs.org This versatility of the carboxylate group, combined with the coordinating ability of the N-oxide moiety, allows for the formation of a wide array of complex structures, from simple mononuclear species to intricate coordination polymers. acs.orgacs.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with pyridine N-oxide based ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Transition Metal Complexes (e.g., Manganese, Copper, Zinc)

Manganese: Manganese(II) complexes with pyridine N-oxide ligands have been synthesized and structurally characterized. For instance, reactions of manganese(II) acetate (B1210297) with pyridine N-oxide in the presence of aromatic carboxylic acids have been shown to yield polymeric complexes with both bridging carboxylates and bridging pyridine N-oxide ligands. researchgate.net In complexes with picolinate-type ligands, manganese(II) can be coordinated by the ligand's donor atoms, and often includes a coordinated water molecule to complete its coordination sphere, which can result in a pentagonal bipyramidal geometry. researchgate.net

Copper: Copper(II) complexes with pyridine N-oxide ligands often lead to mononuclear or binuclear "paddle-wheel" structures when synthesized in the presence of carboxylates. researchgate.net In these structures, the pyridine N-oxide typically acts as a monodentate ligand. researchgate.net The geometry around the copper(II) ion in complexes with picolinate and other N,O-donor ligands is often a distorted octahedron, a distortion that can be attributed to the Jahn-Teller effect for the d⁹ Cu(II) ion. researchgate.netnih.gov

Zinc: Zinc(II) forms a variety of complexes with pyridine N-oxide ligands. Depending on the stoichiometry and the counter-ions present, the coordination geometry around the zinc(II) ion can be either tetrahedral or octahedral. nih.govnih.gov For example, with halide ligands, distorted tetrahedral complexes of the type [ZnX₂(iQNO)₂] (where iQNO is isoquinoline (B145761) N-oxide) are formed. nih.gov In the presence of non-coordinating anions like perchlorate, octahedral complexes such as [Zn(iQNO)₆]²⁺ can be isolated. nih.govnih.gov The flexibility of the zinc(II) coordination sphere allows for the formation of diverse structural motifs. rsc.org

Metal-Specific Structural Variations in Complexes

The choice of the metal ion significantly influences the resulting structure of the coordination complex. As observed, manganese(II) has a tendency to form polymeric structures with bridging pyridine N-oxide and carboxylate ligands. researchgate.net Copper(II) often forms discrete mononuclear or binuclear complexes, with the paddle-wheel structure being a common motif in the presence of carboxylates. researchgate.net Zinc(II), lacking the ligand field stabilization effects of many transition metals, exhibits more structural flexibility, readily adopting both tetrahedral and octahedral geometries based on the steric and electronic properties of the ligands. nih.govnih.gov

These structural variations arise from the differences in ionic radii, preferred coordination numbers and geometries, and the d-electron configuration of the metal centers.

Interactive Data Tables

Table 1: Coordination Behavior of Pyridine N-Oxide and Carboxylate Functionalities

| Functional Group | Common Coordination Modes | Potential Role in Complexation |

| Pyridine N-Oxide | Monodentate, Bridging | Lewis basic donor, formation of mononuclear and polynuclear complexes |

| Carboxylate | Monodentate, Bidentate (Chelating), Bridging | Chelation with N-oxide, formation of stable ring structures, structural diversity |

Table 2: Typical Geometries of Transition Metal Complexes with Pyridine N-Oxide Type Ligands

| Metal Ion | Typical Coordination Geometry | Common Structural Motifs |

| Manganese(II) | Octahedral, Pentagonal Bipyramidal | Polymeric chains with bridging ligands |

| Copper(II) | Distorted Octahedral, Square Pyramidal | Mononuclear, Binuclear paddle-wheel |

| Zinc(II) | Tetrahedral, Octahedral | Varies with ligand stoichiometry and counter-ion |

Electronic and Magnetic Properties of Metal-Pyridine N-Oxide Complexes

The electronic and magnetic properties of metal complexes containing pyridine N-oxide ligands, such as this compound and related picolinate N-oxides, are intrinsically linked to the nature of the metal-ligand interactions. These properties are primarily dictated by the d-electron configuration of the metal ion and the ligand field environment it experiences.

Ligand Field Effects and Electronic Transitions

The electronic spectra of transition metal complexes are characterized by electronic transitions between d-orbitals that have been split in energy by the electrostatic field of the coordinating ligands. Pyridine N-oxide ligands are generally considered to be weak-field ligands, meaning they cause a relatively small splitting of the d-orbitals. umb.edu This results in high-spin complexes for metal ions where both high- and low-spin configurations are possible.

The coordination of ligands like this compound to a metal center would lead to absorption bands in the UV-Vis spectrum corresponding to d-d transitions. The energy and intensity of these bands provide information about the geometry of the complex and the strength of the ligand field. For instance, in an octahedral complex, the d-orbitals split into two sets, the lower energy t2g and the higher energy eg orbitals. The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

It is important to note that in addition to d-d transitions, charge-transfer bands (ligand-to-metal or metal-to-ligand) can also be observed in the electronic spectra, often at higher energies (in the ultraviolet region).

Investigation of Magnetic Interactions

The magnetic properties of metal complexes with pyridine N-oxide ligands are determined by the number of unpaired electrons on the metal centers and the nature of the magnetic interactions between them in polynuclear or polymeric structures. For mononuclear complexes with a single paramagnetic metal ion, the magnetic behavior typically follows the Curie Law, with the effective magnetic moment being temperature-independent and related to the number of unpaired electrons.

However, when ligands such as picolinate N-oxides bridge multiple metal centers, magnetic exchange interactions can occur. These interactions, which can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to a pairing of spins), are mediated by the bridging ligands. The nature and strength of these interactions depend on several factors, including the distance between the metal centers, the bridging angles, and the nature of the orbitals involved in the exchange pathway.

A study on a series of coordination polymers with transition metals and pyridine carboxylate N-oxide ligands (isonicotinate N-oxide and nicotinate (B505614) N-oxide) provides insight into the magnetic interactions in such systems. rsc.org The magnetic susceptibility of these complexes was measured as a function of temperature, and the data were fitted to appropriate models to determine the nature and magnitude of the magnetic coupling.

For instance, the manganese complexes in this study were found to be antiferromagnets, while the cobalt, nickel, and copper analogues exhibited more complex magnetic behavior, including metamagnetism. rsc.org In some cases, slow magnetic relaxation was also observed at low temperatures. rsc.org The table below summarizes the magnetic properties of some of these coordination polymers.

| Complex | Magnetic Behavior | Ordering Temperature (Tc or TN) (K) | Reference |

|---|---|---|---|

| [Mn(INO)(N3)(H2O)]n | Antiferromagnet | - | rsc.org |

| [Co(INO)(N3)(H2O)]n | Metamagnet | - | rsc.org |

| [Ni(INO)(N3)(H2O)]n | Metamagnet | - | rsc.org |

| [Cu(INO)(N3)(H2O)0.5]n | Metamagnet | - | rsc.org |

| [Mn(NNO)(N3)(H2O)]n | Antiferromagnet | - | rsc.org |

| [Co(NNO)(N3)(H2O)]n | Metamagnet | - | rsc.org |

| [Ni(NNO)(N3)(H2O)]n | Metamagnet | - | rsc.org |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Ligands based on pyridine N-oxides, particularly those with carboxylate functional groups like this compound and picolinate N-oxides, are excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of multiple coordination sites (the N-oxide oxygen and the carboxylate oxygen atoms) allows these ligands to bridge metal centers in various ways, leading to the formation of extended one-, two-, or three-dimensional structures.

The design and synthesis of MOFs and coordination polymers with specific topologies and properties are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis. The choice of the organic linker (the pyridine N-oxide ligand) and the metal ion, as well as the reaction conditions, can influence the final structure and properties of the resulting material.

The study by Ghosh et al. (2006) on transition-metal-azido coordination polymers with isonicotinate (B8489971) N-oxide (INO) and nicotinate N-oxide (NNO) as co-ligands demonstrates the ability of these ligands to form 2D and 3D structures. rsc.org In these complexes, the pyridine carboxylate N-oxide ligands, in conjunction with azide bridges, link the metal centers to create extended networks. The resulting materials exhibit interesting magnetic properties, as discussed in the previous section. rsc.org

The versatility of the coordination modes of pyridine carboxylate N-oxide ligands, combined with the diverse coordination geometries of different metal ions, provides a rich platform for the design of new MOFs and coordination polymers with tailored functionalities. While specific examples of MOFs constructed from this compound have not been reported, the principles derived from related systems suggest its potential as a valuable building block in this area of materials chemistry.

Advanced Synthetic Applications and Method Development Utilizing Methyl 4 Methoxypyridine 2 Carboxylate 1 Oxide Scaffolds and Pyridine N Oxides

Catalytic Roles of Pyridine (B92270) N-Oxides in Organic Transformations

Pyridine N-oxides, including scaffolds related to Methyl 4-methoxypyridine-2-carboxylate 1-oxide, have emerged as a significant class of compounds in organic synthesis, not only as reactants but also as potent catalysts. Their unique electronic properties, characterized by a nucleophilic oxygen atom and an electron-deficient pyridine ring, allow them to participate in and catalyze a wide array of organic transformations. researchgate.netbohrium.com Their utility spans from organocatalysis, where they act as mild Lewis bases, to photoredox catalysis, where they serve as precursors to highly reactive radical species. researchgate.netnih.gov

Organocatalysis (e.g., Acyl Transfer Catalysis)

Pyridine N-oxides function as effective organocatalysts, primarily by acting as mild Lewis bases. researchgate.net The nucleophilic oxygen atom can interact with and activate Lewis acidic centers in various molecules, thereby enhancing the reactivity of associated nucleophilic parts towards electrophiles. researchgate.net This mode of action is particularly prominent in reactions involving organosilicon reagents, where the high affinity of silicon for oxygen is exploited to facilitate allylation, propargylation, and other related transformations. researchgate.net

A significant area where pyridine N-oxides excel as organocatalysts is in acyl transfer reactions. acs.org Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been rationally designed as novel and efficient nucleophilic acyl transfer organocatalysts. acs.orgacs.org In these systems, the nucleophilic site shifts from the nitrogen atom (as in traditional pyridine catalysts like DMAP) to the oxygen atom of the N-oxide. acs.org This change allows for greater structural diversity at the C-4 position of the pyridine ring, which was previously restricted to dialkylamino groups for optimal activity. acs.orgacs.org

Mechanistic studies indicate that the catalysis proceeds through the formation of a key intermediate, an acyloxypyridinium cation. acs.org The nucleophilic ability of the oxygen in the pyridine N-oxide is reportedly higher than that of the nitrogen in the corresponding pyridine. acs.org This intermediate then readily undergoes nucleophilic substitution. In the acylative dynamic kinetic resolution of azoles, for instance, the nucleophilic substitution of an azole hemiaminal with the acyloxypyridinium cation was identified as the rate-determining and enantio-determining step. acs.orgrsc.org

The effectiveness of these catalysts is demonstrated in their application for the N-acylative desymmetrization of sulfonimidamides with chloroformates, yielding products with sulfur(VI)-stereocenters in high yields and excellent enantioselectivities. rsc.org

Table 1: Comparison of Catalysts in Acylative Dynamic Kinetic Resolution

| Catalyst | Product Yield (%) | Enantiomeric Excess (ee %) |

| Chiral ArPNO C4a | 92 | 88 |

| DMAP-N-oxide C3a | - | 35 |

| DMAP-N-oxide C3b | - | 61 |

Data sourced from studies on acylative dynamic kinetic resolution. acs.org

Photoredox Catalysis and Radical-Mediated Reactions

In recent years, pyridine N-oxides have gained prominence as precursors for oxygen-centered radicals in visible-light photoredox catalysis. nih.govacs.org This strategy leverages the ability of an excited photoredox catalyst to activate the pyridine N-oxide through a single-electron transfer (SET) process, generating a pyridine N-oxy radical. nih.govacs.org These oxygen-centered radicals are highly reactive and electrophilic, capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds (BDE ≥ 95 kcal/mol), a task that is challenging for many other catalysts. nih.gov

This approach has enabled a wide range of C–H functionalization reactions, including the alkylation and heteroarylation of unactivated tertiary, secondary, and even primary C–H bonds. nih.govacs.org The reactivity of the generated N-oxy radical can be finely tuned by making simple structural modifications to the parent pyridine N-oxide, allowing for control over reaction selectivity. nih.govchemrxiv.org

The general mechanism involves the oxidation of the pyridine N-oxide by the excited photocatalyst to form the N-oxy radical. chemrxiv.org This radical then abstracts a hydrogen atom from a C–H substrate to generate an alkyl radical. The alkyl radical can then engage with various radical acceptors, such as electron-deficient olefins, to form new carbon-carbon or carbon-heteroatom bonds. acs.org This methodology has been successfully applied to carbohydroxylation and aminohydroxylation reactions of α-olefins, providing anti-Markovnikov products. nih.govacs.org

Furthermore, visible-light-promoted protocols have been developed for the C2 selective arylation and alkylation of pyridine N-oxides. researchgate.netacs.org In these reactions, an aryl or alkyl radical, generated from a suitable precursor like a diaryliodonium salt or via single-electron oxidation of alkylboronic acids, adds to the C2 position of the pyridine N-oxide ring. researchgate.netresearchgate.net

Table 2: Selected Examples of Photoredox-Catalyzed C-H Functionalization using Pyridine N-Oxides

| C-H Substrate | Radical Acceptor | Product Yield (%) |

| Tetrahydrofuran | Benzylidene malononitrile | 95 |

| Cyclohexane | Benzylidene malononitrile | 99 |

| n-Butanoic acid | Benzylidene malononitrile | 89 |

| Toluene | Benzylidene malononitrile | 94 |

Yields represent isolated product yields from representative C-H functionalization reactions. nih.govacs.org

Pyridine N-Oxides as Key Precursors in Complex Molecule Synthesis

The conversion of pyridines to their corresponding N-oxides is a cornerstone strategy in heterocyclic chemistry. semanticscholar.orgresearchgate.net This transformation fundamentally alters the reactivity of the pyridine ring, making pyridine N-oxides, including derivatives like this compound, exceptionally versatile precursors for the synthesis of complex, functionalized pyridine-containing molecules. researchgate.netbohrium.com The N-oxide moiety activates the ring, particularly at the C2 and C4 positions, towards both nucleophilic and electrophilic attack, facilitating reactions that are difficult or impossible to achieve with the parent pyridine. semanticscholar.orgwikipedia.org

Facile Synthesis of 2-Functionalized Pyridines

The presence of the N-oxide group significantly enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack. stackexchange.com This activation is a key principle in the synthesis of a vast range of 2-substituted pyridines. semanticscholar.org Upon activation of the N-oxide oxygen with an electrophilic reagent (e.g., Ts₂O, PyBroP, acetic anhydride), a wide variety of nucleophiles can be introduced regioselectively at the C2-position. semanticscholar.orgstackexchange.comacs.org

One innovative approach is an "umpolung" strategy that reverses the typical reactivity of the C2 position. acs.org In this method, reaction of a pyridine N-oxide with triphenylphosphine (B44618) generates a (pyridine-2-yl)phosphonium salt. acs.org Upon activation with a base like DABCO, this salt acts as a 2-pyridyl nucleophile equivalent, allowing for selective C2 functionalization with various electrophiles, thereby avoiding the need for unstable organometallic reagents. acs.org This strategy has been used to synthesize 2-deuterated pyridines and valuable 2,2'-bipyridine (B1663995) scaffolds. acs.org

Other methods include:

Amination: A one-pot procedure using the phosphonium (B103445) salt PyBroP as an N-oxide activator allows for the regioselective addition of amine nucleophiles to afford 2-aminopyridines. acs.org Similarly, reaction with activated isocyanides provides an efficient route to 2-aminopyridines, which is effective even for pyridines bearing strongly electron-withdrawing groups. nih.gov

Urea Formation: A solvent- and halide-free C-H functionalization between pyridine N-oxides and dialkylcyanamides yields pyridine-2-yl substituted ureas in good to high yields. rsc.org

Three-Component Reactions for Pyridylacetic Acid Derivatives

Pyridine N-oxides are key components in elegant three-component reactions for the synthesis of substituted pyridylacetic acid derivatives. nih.govnih.gov This approach utilizes the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles. acs.org

The reaction sequence begins with the activation of the pyridine N-oxide (e.g., with tosyl chloride), followed by nucleophilic substitution at the C2-position by a Meldrum's acid derivative. nih.govacs.org The resulting intermediate can then be treated with a range of nucleophiles (such as alkoxides or amines), which triggers a ring-opening and subsequent decarboxylation of the Meldrum's acid moiety to furnish the desired pyridylacetic acid derivative. nih.govacs.org This convenient, one-pot approach allows for the assembly of complex products from simple starting materials. nih.gov The reaction tolerates a variety of substituents on the pyridine N-oxide ring, including alkyl, aryl, alkoxy, and bromo groups. nih.gov

Table 3: Scope of Pyridine N-Oxide in Three-Component Coupling for Methyl Pyridylacetate Derivatives

| Pyridine N-Oxide Substituent | Position of Substitution | Product Yield (%) |

| 4-Methyl | 2 | 87 |

| 4-Phenyl | 2 | 81 |

| 4-Methoxy | 2 | 68 |

| 4-Bromo | 2 | 80 |

| 3-Methyl | 4 | 79 |

Reaction conditions: Pyridine N-oxide, Meldrum's acid, TsCl, Et₃N, then NaOMe, MeOH. Yields are for the isolated methyl ester product. nih.govacs.org

Selective C2 Functionalization Strategies

Achieving selective functionalization at the C2 position of the pyridine ring is a common objective in synthetic chemistry, and pyridine N-oxides provide numerous pathways to this goal. bohrium.com The activation conferred by the N-oxide group is the critical enabling feature for these strategies. researchgate.net

Key strategies for selective C2 functionalization include:

Activation and Nucleophilic Substitution: This is the most traditional and widely used method. The N-oxide is activated with an electrophile (e.g., POCl₃, SO₂Cl₂, Ac₂O), rendering the C2 position highly electrophilic and ready for attack by a wide range of nucleophiles, including halides, amines, and carbon nucleophiles. wikipedia.orgacs.org

Umpolung Strategy: As previously mentioned, reversing the polarity of the C2-position via phosphonium salt formation allows for reaction with electrophiles, providing a complementary approach to traditional methods. acs.org

Visible-Light Photoredox Catalysis: This modern approach allows for the direct C2-alkylation and C2-arylation of pyridine N-oxides under mild conditions. researchgate.netacs.org The reaction proceeds via radical intermediates, offering a distinct mechanistic pathway and functional group tolerance compared to ionic methods. acs.org

Direct C-H Functionalization: Transition-metal-free methods have been developed for the direct functionalization of the C2-H bond. For example, the reaction of pyridine N-oxides with dialkylcyanamides under acidic conditions leads to the formation of N,N-dialkyl-N'-pyridine-2-yl ureas, demonstrating a highly atom-economical C-H functionalization process. rsc.org

These diverse strategies underscore the importance of the pyridine N-oxide scaffold as a versatile and powerful tool for the precise and selective synthesis of 2-substituted pyridines.

Applications in Multi-Component Reaction Sequences

Pyridine N-oxides are valuable precursors and reactants in multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The unique reactivity of the N-oxide functional group allows it to participate in reaction cascades that are otherwise difficult to achieve with simple pyridine derivatives. researchgate.net

The N-oxide group significantly modifies the electronic character of the pyridine ring, enhancing its reactivity towards both electrophiles (at the oxygen) and nucleophiles (at the α and γ positions of the ring). scripps.edusemanticscholar.org This dual reactivity is key to its utility in designing MCRs. For instance, the initial reaction of the N-oxide oxygen with an electrophile, such as an acyl chloride, generates a highly reactive intermediate. This intermediate can then be intercepted by a third component, a nucleophile or a dipolarophile, to construct complex molecular architectures in a single step.

Research has demonstrated the successful implementation of pyridine N-oxides in novel three-component reactions. In one such sequence, an electron-deficient pyridine N-oxide, an acyl chloride, and a cyclic ether can react to yield a substituted pyridine as a single regioisomer. This transformation highlights the capacity of the pyridine N-oxide scaffold to engage in complex, regioselective bond-forming events under mild conditions, a hallmark of powerful MCRs.

The general reactivity profile of pyridine N-oxides suggests that a scaffold like this compound would be a promising candidate for developing new MCRs. The methoxy (B1213986) and methyl carboxylate substituents would further modulate the electronic properties and steric environment of the ring, potentially leading to unique reactivity and selectivity in the design of novel synthetic methodologies for creating diverse chemical libraries.

Supramolecular Chemistry and Cation Recognition (e.g., Catenane Systems)

The pyridine N-oxide motif is an excellent hydrogen bond acceptor and a competent ligand for metal ions, making it a valuable building block in supramolecular chemistry. rsc.org These properties have been exploited in the construction of mechanically interlocked molecules (MIMs) like catenanes, which are structures composed of two or more interlocked rings. rsc.orgbohrium.com

A significant recent development is the synthesis of a rsc.orgcatenane incorporating pyridine N-oxide units, designed specifically for cation recognition. rsc.org This mechanically interlocked structure was synthesized via the oxidation of the corresponding pyridyl rsc.orgcatenane using m-chloroperoxybenzoic acid (m-CPBA), affording the target pyridine N-oxide rsc.orgcatenane in high yield (82%). bohrium.com The structure was unambiguously confirmed by NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. rsc.org

This pyridine N-oxide catenane was found to be a highly effective receptor for cations. ¹H NMR titration experiments revealed that the molecule can be reversibly protonated and, more notably, can selectively bind alkali metal cations. rsc.org It was hypothesized that a cation could bind within the central cavity of the catenane, coordinated by the oxygen atoms of both pyridine N-oxide units. rsc.org This binding event would involve the pirouetting of the interlocked rings to achieve an optimal coordination geometry. rsc.org

Quantitative studies demonstrated a distinct preference for lithium ions over sodium ions, representing a significant finding in the field of selective ion recognition by interlocked molecules. rsc.org The ability to selectively recognize lithium is of high societal relevance due to the expanding use of lithium-ion battery technology and the associated environmental concerns. rsc.org

| Cation | Association Constant (Kₐ) in M⁻¹ | Comments |

|---|---|---|

| Li⁺ | Strong Binding Affinity | Demonstrates selective recognition over Na⁺. rsc.org |

| Na⁺ | Weaker Binding Affinity | Lower association constant compared to Li⁺. rsc.org |

| H⁺ (from TFA) | Reversible Protonation | Leads to pirouetting of the interlocked rings, reversible with base. rsc.org |

The successful incorporation of the pyridine N-oxide scaffold into a functional catenane for cation recognition underscores the potential of derivatives like this compound in the design of advanced supramolecular systems for sensing, transport, or catalysis. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methoxypyridine-2-carboxylate 1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via oxidation of Methyl 4-methoxypyridine-2-carboxylate using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. methanol) critically affect oxidation efficiency. For instance, lower temperatures minimize side reactions like over-oxidation. Purity can be monitored via GC (>98% purity achievable under controlled conditions) and non-aqueous titration .

Q. How does the 1-oxide group influence the compound’s spectroscopic characterization (e.g., NMR, IR, XRD)?

- Methodological Answer : The 1-oxide group introduces distinct NMR shifts: pyridine ring protons deshield due to electron-withdrawing effects, while the methoxy group resonates at ~3.9 ppm. IR shows strong N-O stretching near 1250–1300 cm⁻¹. Single-crystal XRD (using SHELX programs) confirms planarity distortion in the pyridine ring and hydrogen-bonding patterns with carboxylate oxygen .

Q. What purification strategies are effective for isolating this compound, particularly for high-resolution studies?

- Methodological Answer : Recrystallization from methanol (solubility: ~50 mg/mL at 25°C) yields high-purity crystals. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) separates oxidized byproducts. Melting point consistency (52–54°C) and GC/MS tracking ensure purity .

Advanced Research Questions

Q. How does the 1-oxide group modulate the compound’s acidity and reactivity compared to non-oxidized analogs?

- Methodological Answer : The 1-oxide group lowers the pKa of the pyridine nitrogen (e.g., 2-methoxypyridine 1-oxide has pKa 1.23 vs. non-oxidized pyridine pKa ~5.2). This enhances electrophilicity at the 2-carboxylate position, facilitating nucleophilic substitution. DFT calculations can model charge distribution, revealing increased partial positive charge at C-6, favoring regioselective reactions .

Q. What experimental and computational approaches resolve contradictions in reported reaction outcomes (e.g., unexpected substitution sites)?

- Methodological Answer : Discrepancies in substitution patterns (e.g., C-4 vs. C-6 reactivity) arise from solvent polarity and steric effects. Kinetic studies (e.g., monitoring via HPLC) and mechanistic probes (isotopic labeling) clarify pathways. Computational tools (Gaussian, DFT) model transition states to predict dominant pathways under varying conditions .

Q. How can the compound serve as a precursor for pharmaceutical impurities or bioactive derivatives?

- Methodological Answer : The 1-oxide moiety is a key intermediate in proton-pump inhibitors (e.g., omeprazole derivatives). Controlled sulfonation or alkylation at the carboxylate group generates sulfone or ester analogs. LC-MS and impurity profiling (e.g., USP methods) validate structural fidelity and detect trace byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.